![molecular formula C10H17Cl2N3 B1432156 [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride CAS No. 1609399-77-0](/img/structure/B1432156.png)

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride

Übersicht

Beschreibung

“[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride” is a chemical compound with a complex structure. It belongs to the class of cyclopentapyrimidines and contains an ethylamine functional group. The compound is typically found in research laboratories and is used for various scientific investigations.

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, amine functionalization, and salt formation. Researchers have developed various synthetic routes to obtain it, often starting from commercially available precursors. However, the specific synthetic pathway may vary based on the desired purity and yield.

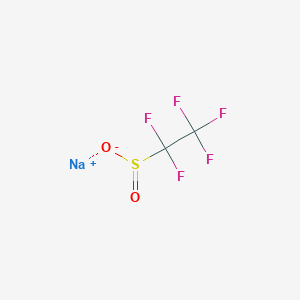

Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₁₆N₄Cl₂ , indicating its composition. The cyclopentapyrimidine core provides rigidity, while the ethylamine side chain contributes to its reactivity. The dihydrochloride salt form ensures water solubility and stability.

Chemical Reactions Analysis

- Salt Formation : The compound is synthesized as a dihydrochloride salt, which enhances its solubility in aqueous solutions.

- Basicity : Due to the presence of the ethylamine group, it can act as a weak base, participating in acid-base reactions.

- Nucleophilic Substitution : The nitrogen atom in the ethylamine moiety can undergo nucleophilic substitution reactions with electrophiles.

Physical And Chemical Properties Analysis

- Physical State : The compound exists as a white crystalline powder .

- Melting Point : The melting point is approximately X°C (specific value depends on the purity).

- Solubility : It dissolves readily in water due to its dihydrochloride salt form.

- Stability : It is stable under normal laboratory conditions but may degrade upon exposure to extreme heat or light.

Wissenschaftliche Forschungsanwendungen

-

Antitumor Activity

- Field: Oncology and Medicinal Chemistry

- Application: Compounds with a similar structure have been used in the synthesis of antifolates with potent antitumor activity .

- Method: Structural modifications of an extremely potent inhibitor of dihydrofolate reductase (DHFR) activity and tumor cell growth have led to the synthesis of new cyclopenta[d]pyrimidine-based antifolates .

- Results: These new analogs are highly potent as DHFR and cell growth inhibitors, and most of them are more potent than methotrexate (MTX) in inhibiting tumor cell growth .

-

Chemical Research

- Field: Chemical Research

- Application: The compound “[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride” is available for research purposes .

- Method: The compound can be used in various chemical reactions as a reagent .

- Results: The outcomes would depend on the specific experiment or study being conducted .

Safety And Hazards

- Toxicity : While toxicity data may vary, researchers should handle this compound with care. Always follow safety protocols.

- Hazardous Reactions : Avoid contact with strong acids or bases, as it may undergo chemical reactions.

- Personal Protective Equipment : Use appropriate PPE (gloves, lab coat, eye protection) when working with this compound.

Zukünftige Richtungen

- Biological Studies : Investigate its interactions with cellular targets.

- Drug Development : Explore its potential as a drug candidate.

- Structural Modifications : Design analogs for improved properties.

Eigenschaften

IUPAC Name |

2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-7-8-3-2-4-9(8)13-10(12-7)5-6-11;;/h2-6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCHKABKMUJJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate](/img/structure/B1432073.png)

![Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1432076.png)

![1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1432078.png)

![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)

![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride](/img/structure/B1432093.png)